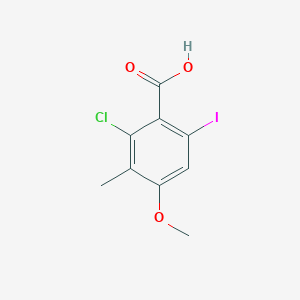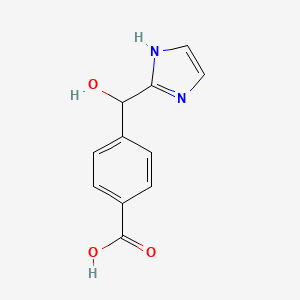
1,4-Bis(dichloroboryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(dichloroboryl)benzene is an organoboron compound characterized by the presence of two dichloroboryl groups attached to a benzene ring at the 1 and 4 positions
Métodos De Preparación
The synthesis of 1,4-Bis(dichloroboryl)benzene typically involves the reaction of 1,4-dibromobenzene with dichloroborane. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron-chlorine bonds. The process can be summarized as follows:
-
Synthetic Route
Step 1: 1,4-Dibromobenzene is reacted with dichloroborane in the presence of a catalyst such as palladium.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is purified through recrystallization or column chromatography.
-
Industrial Production Methods
- The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
Análisis De Reacciones Químicas
1,4-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or oxygen.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Products: The major products include boronic acids or boronates.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out under an inert atmosphere to prevent oxidation.
Products: The major products include boranes or borohydrides.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine.
Products: The major products include substituted boron compounds.
Aplicaciones Científicas De Investigación
1,4-Bis(dichloroboryl)benzene has a wide range of applications in scientific research, including:
-
Chemistry
Catalysis: It is used as a catalyst in various organic reactions, including the Diels-Alder reaction and the Suzuki-Miyaura coupling reaction.
Synthesis: It serves as a building block for the synthesis of complex boron-containing compounds.
-
Biology
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging.
Boron Neutron Capture Therapy (BNCT): It is investigated for its potential use in BNCT, a cancer treatment method.
-
Medicine
Drug Development: It is explored as a potential scaffold for the development of new drugs with improved efficacy and reduced side effects.
-
Industry
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(dichloroboryl)benzene involves its ability to form stable complexes with various substrates. The dichloroboryl groups act as Lewis acids, facilitating the formation of coordination complexes with Lewis bases. This property is exploited in catalysis and bioconjugation applications. The molecular targets and pathways involved include:
-
Catalysis
Lewis Acid-Base Interaction: The dichloroboryl groups interact with Lewis bases, activating the substrates for subsequent reactions.
-
Bioconjugation
Covalent Bond Formation: The dichloroboryl groups form covalent bonds with biomolecules, enabling targeted delivery and imaging.
Comparación Con Compuestos Similares
1,4-Bis(dichloroboryl)benzene can be compared with other similar compounds, such as:
-
1,2-Bis(dichloroboryl)benzene
Similarity: Both compounds contain dichloroboryl groups attached to a benzene ring.
Difference: The position of the dichloroboryl groups differs, leading to variations in reactivity and applications.
-
1,4-Bis(trifluoromethyl)benzene
Similarity: Both compounds have functional groups attached to a benzene ring.
Difference: The functional groups differ, resulting in different chemical properties and applications.
-
1,4-Bis(4-phenoxybenzoyl)benzene
Similarity: Both compounds have substituents attached to a benzene ring.
Difference: The nature of the substituents differs, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C6H4B2Cl4 |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
dichloro-(4-dichloroboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H |
Clave InChI |
IMFWGHOKDVKPJX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)B(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


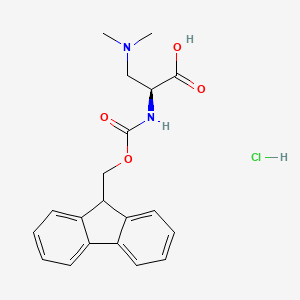

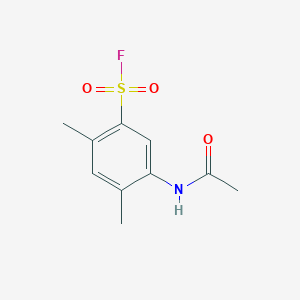
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
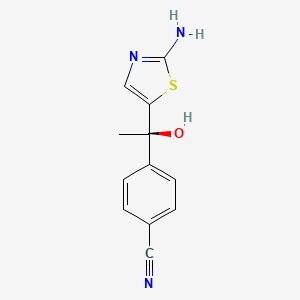
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
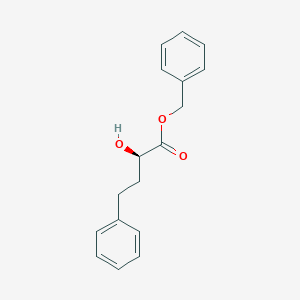
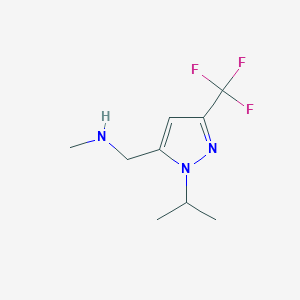

![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
